Cas no 1782612-50-3 (4,5-Difluoro-2-(propan-2-yloxy)benzoic acid)

4,5-Difluoro-2-(propan-2-yloxy)benzoic acid is a fluorinated benzoic acid derivative featuring a substituted isopropoxy group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthesizing biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the isopropoxy group contributes to steric and electronic modulation. Its well-defined structure allows for precise modifications in drug design, particularly in developing kinase inhibitors or herbicides. The compound is typically characterized by high purity and consistent reactivity, making it suitable for rigorous synthetic applications. Storage under inert conditions is recommended to maintain stability.
4,5-Difluoro-2-(propan-2-yloxy)benzoic acid structure
1782612-50-3 structure
Product name:4,5-Difluoro-2-(propan-2-yloxy)benzoic acid
CAS No:1782612-50-3
MF:C10H10F2O3
Molecular Weight:216.181410312653
CID:5079184

4,5-Difluoro-2-(propan-2-yloxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid
    • 4,5-difluoro-2-propan-2-yloxybenzoic acid
    • インチ: 1S/C10H10F2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5H,1-2H3,(H,13,14)
    • InChIKey: BNVBZZHYTXVHSS-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(C(=O)O)=C(C=1)OC(C)C)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 46.5

4,5-Difluoro-2-(propan-2-yloxy)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR021QXU-1g
4,5-Difluoro-2-(propan-2-yloxy)benzoic acid
1782612-50-3 95%
1g
$464.00 2025-02-13
Aaron
AR021QXU-500mg
4,5-Difluoro-2-(propan-2-yloxy)benzoic acid
1782612-50-3 95%
500mg
$348.00 2025-02-13

4,5-Difluoro-2-(propan-2-yloxy)benzoic acid 関連文献

4,5-Difluoro-2-(propan-2-yloxy)benzoic acidに関する追加情報

4,5-Difluoro-2-(Propan-2-Yloxy)Benzoic Acid: A Comprehensive Overview

The compound 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid is a synthetic organic molecule that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of aromatic acids, characterized by the presence of fluorine atoms at positions 4 and 5 on the benzene ring and an isopropoxy group at position 2. The combination of these substituents renders the molecule both chemically distinct and biologically interesting.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly for their ability to modulate various biological targets such as receptors, enzymes, and transporters. The presence of two fluorine atoms at adjacent positions (4 and 5) introduces steric and electronic effects that can influence the molecule's pharmacokinetics and interactions with biomolecular targets. Furthermore, the isopropoxy group at position 2 contributes to the molecule's solubility and metabolic stability, making it a promising candidate for pharmaceutical applications.

One of the most notable aspects of 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid is its potential as a lead compound in drug development. Its structural features allow for versatile interactions with biological systems, including hydrogen bonding and pi-stacking, which are crucial for binding to target molecules. This versatility has been explored in various experimental models, where the compound has demonstrated activity against several disease targets, such as cancer-related kinases and inflammatory pathways.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid and its derivatives. These syntheses often involve multi-step procedures that capitalize on fluorination techniques and protection/deprotection strategies to ensure the integrity of sensitive functional groups. The availability of this compound in high purity has facilitated its use in both in vitro and in vivo studies, providing valuable insights into its biological behavior.

Another area of active research involving 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid is its role as a building block in medicinal chemistry. Its modular structure allows for site-specific modifications, enabling the exploration of structure-activity relationships (SAR). For instance, variations in the fluorine substituents or changes to the isopropoxy group can be systematically studied to optimize the molecule's pharmacodynamic properties.

Emerging trends in drug discovery emphasize the importance of precision medicine, where compounds like 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid play a pivotal role. The ability to tailor therapeutic agents to specific genetic or molecular profiles relies heavily on the development of highly selective compounds. This compound's unique substituents make it a valuable tool in designing drugs that can target specific pathways with high accuracy.

Additionally, 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid has shown promise in preclinical models of various diseases, including oncology and inflammation. Its ability to modulate key therapeutic targets without significant off-target effects positions it as a potential candidate for further clinical exploration. Ongoing research is focused on optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to enhance its therapeutic index.

Moreover, the compound's fluorinated aromatic system has been implicated in its potential to act as a template for the development of new fluorinated drugs. Fluorine atoms are known to influence drug design by modifying the lipophilicity and permeability of molecules, which are critical factors in determining their bioavailability. The strategic placement of fluorine atoms in 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid underscores its utility as a versatile platform for exploring novel drug candidates.

Recent collaborative efforts between academic and industrial researchers have accelerated the understanding and application of 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid. These partnerships have led to the identification of new biological targets and the refinement of synthetic methods, further solidifying the compound's position as a valuable asset in the biomedical sciences.

Looking ahead, the continued investigation of 4,5-Difluoro-2-(propan-2-yloxy)benzoic acid promises to yield exciting advancements in the field of medicinal chemistry. As researchers delve deeper into its properties and potential applications, this compound is poised to contribute significantly to the development of next-generation therapeutic agents.

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